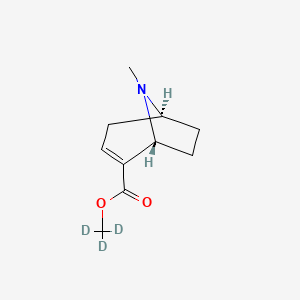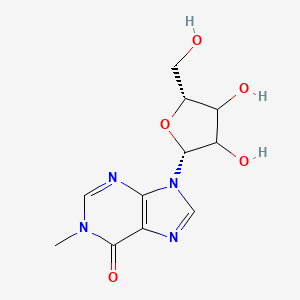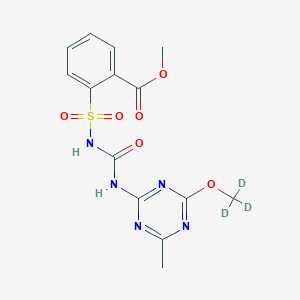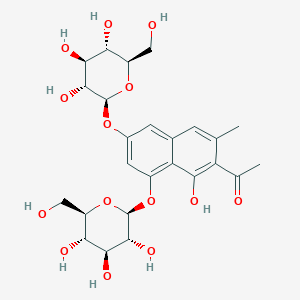
Ecgonidine Methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecgonidine Methyl Ester-d3, also known as methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate, is a deuterated form of ecgonidine methyl ester. This compound is a derivative of ecgonine, a tropane alkaloid found in coca leaves. It is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecgonidine Methyl Ester-d3 can be synthesized from cocaine through a series of chemical reactions. The process involves the hydrolysis and dehydration of cocaine, followed by esterification with methanol . Another method involves the reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ecgonidine Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: Converts the compound into its corresponding carboxylic acid.
Reduction: Reduces the ester group to an alcohol.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Produces ecgonidine carboxylic acid.
Reduction: Yields ecgonidine alcohol.
Substitution: Results in various substituted ecgonidine derivatives.
Scientific Research Applications
Ecgonidine Methyl Ester-d3 is used in a wide range of scientific research applications:
Biology: Used in studies related to the metabolism of cocaine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Utilized in the production of various chemical intermediates.
Mechanism of Action
Ecgonidine Methyl Ester-d3 exerts its effects through partial agonist activity at M1 and M3 muscarinic receptors. This interaction leads to DNA fragmentation and neuronal death by apoptosis . The compound’s mechanism of action is closely related to its parent compound, ecgonine, and its derivatives.
Comparison with Similar Compounds
Similar Compounds
Methylecgonidine: A non-deuterated form of Ecgonidine Methyl Ester-d3.
Ecgonine: The parent compound from which this compound is derived.
Cocaine: A well-known stimulant that is metabolized into ecgonine and its derivatives.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. This property allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
184.25 g/mol |
IUPAC Name |
trideuteriomethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1/i2D3 |
InChI Key |
MPSNEAHFGOEKBI-CWYCHJBSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC[C@@H]2CC[C@H]1N2C |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)

![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)


![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)




![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)



